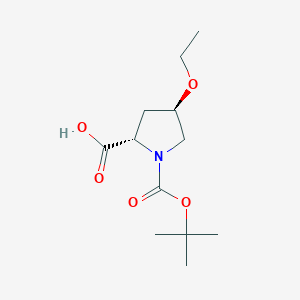

![molecular formula C26H24N2O5S2 B2455375 (Z)-4-苯甲酰基-N-(3-(2-乙氧基乙基)-6-(甲磺酰基)苯并[d]噻唑-2(3H)-亚基)苯甲酰胺 CAS No. 865173-67-7](/img/structure/B2455375.png)

(Z)-4-苯甲酰基-N-(3-(2-乙氧基乙基)-6-(甲磺酰基)苯并[d]噻唑-2(3H)-亚基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

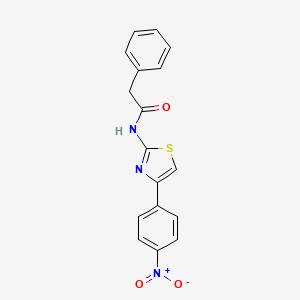

The compound belongs to the class of benzothiazoles and amides, which are widely used in medicinal chemistry due to their diverse biological activities . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They have been studied for their potential use in colorimetric sensing . Amides are functional groups that contain a carbonyl group (C=O) linked to a nitrogen atom. They are often found in a wide range of pharmaceuticals and biologically active compounds.

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzothiazole ring and an amide group. The benzothiazole ring is aromatic and thus contributes to the compound’s stability. The amide group can participate in hydrogen bonding, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions, including electrophilic substitution, due to the presence of the electron-rich aromatic ring . The amide group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the benzothiazole ring could contribute to its aromaticity and stability. The amide group could influence its solubility due to the ability to form hydrogen bonds .科学研究应用

无金属的分子间[3 + 2]环化反应

该化合物已被研究用于无金属的分子间[3 + 2]环化反应。具体而言,它参与了在 DMSO 存在下,N,N-二取代芳基肼和 CS2 与温度控制的环化过程。 所得产物包括苯并[d]噻唑-2(3H)-硫酮和苯并[d]噻唑-2(3H)-酮 。该方案提供了一种直接的 C–S/C–N 键形成方法,无需外部催化剂、过渡金属、碱、配体或氧化剂。

抗病毒活性

最近的研究探索了相关苯甲酰胺衍生物的潜在抗病毒特性。特别是,设计并合成了 4-(2-硝基苯氧基)苯甲酰胺衍生物作为去泛素化酶 (DUB) 酶的潜在抑制剂。这些化合物对腺病毒、HSV-1 和柯萨奇病毒表现出强至极强的抗病毒活性,IC50 值范围为 10.22 至 44.68 μM。 值得注意的是,化合物 8c、8d、10b 和 8a 分别对腺病毒、HSV-1、柯萨奇病毒和 SARS-CoV-2 表现出效力 .

探索光化学过程的平台

苯甲酰-咔唑衍生物,包括相关结构,已被研究作为探索光化学过程(如室温磷光 (RTP) 和热活化延迟荧光 (TADF))的平台 。虽然尚未直接研究该特定化合物,但其苯甲酰胺部分可能有助于类似研究。

作用机制

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of benzimidazole derivatives, which are known to interact with a variety of biological targets

Mode of Action

Benzimidazole derivatives have been shown to interact with their targets through various mechanisms, such as inhibition of enzymes or disruption of protein-protein interactions . The specific mode of action of this compound will depend on its primary targets.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Benzimidazole derivatives have been shown to affect a variety of biochemical pathways, depending on their targets

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Benzimidazole derivatives have been shown to have a variety of effects, such as inducing apoptosis or inhibiting cell proliferation . The specific effects of this compound will depend on its mode of action and its primary targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its stability

属性

IUPAC Name |

4-benzoyl-N-[3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5S2/c1-3-33-16-15-28-22-14-13-21(35(2,31)32)17-23(22)34-26(28)27-25(30)20-11-9-19(10-12-20)24(29)18-7-5-4-6-8-18/h4-14,17H,3,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYHRNYONJULJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

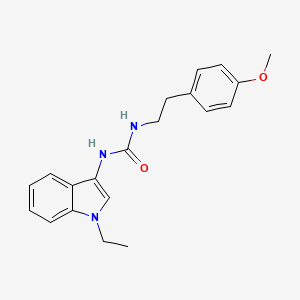

![N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2455293.png)

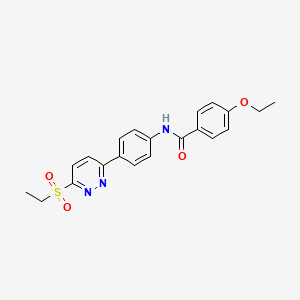

![Methyl (E)-4-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl-propan-2-ylamino]-4-oxobut-2-enoate](/img/structure/B2455294.png)

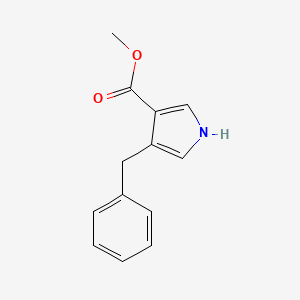

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2455300.png)

![N-[4-(4-Acetylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2455302.png)

![4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2455304.png)

![(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2455310.png)

![3-ethyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2455311.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2455312.png)

![2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane](/img/structure/B2455314.png)